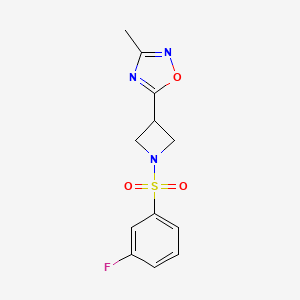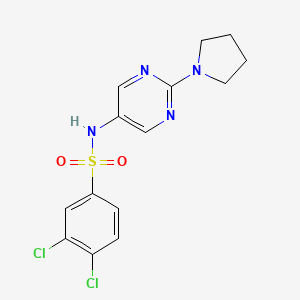
3,4-dichloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Applications
Pyrimidine derivatives, including the compound , have been reported to exhibit anticancer properties . They have been used in the treatment of various types of cancer, including myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .
Antimicrobial and Antifungal Applications
These compounds have also shown antimicrobial and antifungal properties . This makes them potentially useful in the treatment of various infectious diseases .
Antiparasitic Applications
Pyrimidine derivatives have been reported to exhibit antiparasitic activity . This could make them useful in the treatment of diseases caused by parasites .
Diuretic Applications
These compounds have been used as diuretics . Diuretics help the body get rid of excess water and salt, and are often used to treat high blood pressure .
Anti-inflammatory and Analgesic Applications
Pyrimidine derivatives have been reported to have anti-inflammatory and analgesic (pain-relieving) properties . This could make them useful in the treatment of conditions such as arthritis .
Antihypertensive Applications
These compounds have been used as antihypertensive agents . Antihypertensives are medications that lower blood pressure .
Antidiabetic Applications
Pyrimidine derivatives have been reported to exhibit antidiabetic activity . This could make them useful in the treatment of diabetes .
Cardiovascular Applications
These compounds have been used in the treatment of cardiovascular diseases . They have been reported to exhibit properties that make them useful as cardiovascular agents .
Propiedades
IUPAC Name |
3,4-dichloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O2S/c15-12-4-3-11(7-13(12)16)23(21,22)19-10-8-17-14(18-9-10)20-5-1-2-6-20/h3-4,7-9,19H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTWPEUSIAGWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({6-[(4-Chlorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)ethanol](/img/structure/B2501851.png)
![1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2501852.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2501853.png)
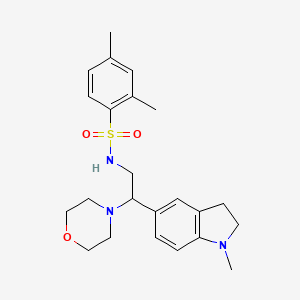
![Ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501856.png)
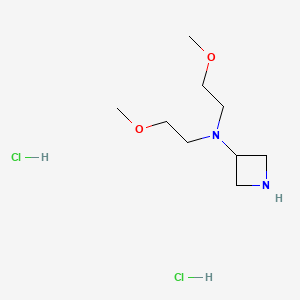
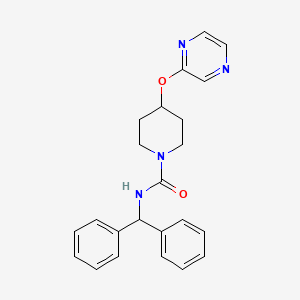
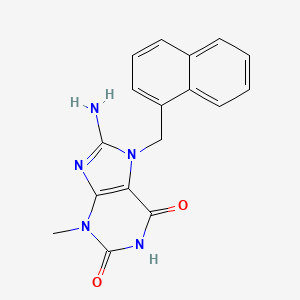
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2501864.png)
![5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2501866.png)
![N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2501867.png)
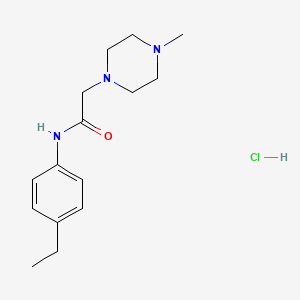
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2501870.png)
